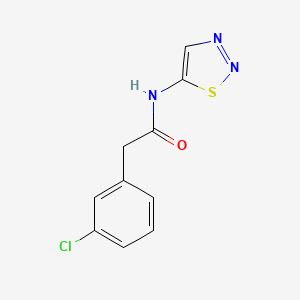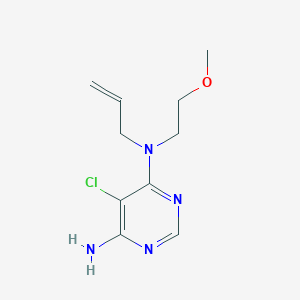
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group and a thiadiazolyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide typically involves the reaction of 3-chlorobenzoyl chloride with thiadiazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted acetamides.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide can be compared with other acetamide derivatives such as:
- 2-(4-chlorophenyl)-N-(thiadiazol-5-yl)acetamide
- 2-(3-bromophenyl)-N-(thiadiazol-5-yl)acetamide
- 2-(3-chlorophenyl)-N-(thiadiazol-4-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-8-3-1-2-7(4-8)5-9(15)13-10-6-12-14-16-10/h1-4,6H,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGULHXVESVSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)


![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![3-chloro-N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B6623946.png)

![(5-Methylthiophen-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6623962.png)
![1-[(2R)-2-hydroxypropyl]-3-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]urea](/img/structure/B6623976.png)
![2-(2-Ethylphenyl)-1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6623978.png)
![2-(2-ethylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6623979.png)
![5-[(4-chloro-3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6623997.png)
